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Antimicrobial ribonuclease -

Antimicrobial ribonuclease

Catalog Number: EVT-247060
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The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antimicrobial ribonucleases are derived from various biological sources, including human tissues and certain bacteria. Notable members of this family include Ribonuclease 3, Ribonuclease 6, and Ribonuclease 7, which are produced by different cell types such as eosinophils, macrophages, and mesothelial cells. These enzymes are classified based on their structural characteristics and enzymatic functions within the broader context of ribonucleases.

Synthesis Analysis

Methods of Synthesis

The synthesis of antimicrobial ribonucleases can be achieved through recombinant DNA technology or extraction from natural sources. For example, hybrid enzymes have been developed through structure-based design, combining elements from different ribonucleases to enhance antimicrobial activity.

Technical Details:

  • Recombinant Expression: Bacterial or yeast systems are often used for the expression of these enzymes. The genes coding for the desired ribonucleases are cloned into expression vectors and transformed into host cells.
  • Purification Techniques: After expression, purification is typically performed using techniques such as cation-exchange chromatography or affinity chromatography to isolate the active enzyme from cellular debris.
Molecular Structure Analysis

Structure and Data

The molecular structure of antimicrobial ribonucleases typically features a core catalytic domain that facilitates RNA degradation. The three-dimensional structures reveal critical regions responsible for their antimicrobial activity.

Key Features:

  • Active Site: The active site contains essential residues that participate in catalysis.
  • Structural Variability: Variants like Ribonuclease 3/1 chimera show differences in loop regions that affect their interaction with microbial membranes.

Data from crystallography studies provide insights into these structures, revealing how specific amino acid sequences contribute to their function.

Chemical Reactions Analysis

Reactions and Technical Details

Antimicrobial ribonucleases primarily catalyze the hydrolysis of RNA molecules. The reactions involve:

  • Endonucleolytic Cleavage: This process breaks down RNA into smaller oligonucleotides.
  • Exonucleolytic Activity: Some ribonucleases also exhibit exonucleolytic activity, removing nucleotides from the ends of RNA strands.

Technical Details:

  • Reaction Conditions: Optimal pH and temperature conditions vary among different ribonucleases but generally fall within physiological ranges.
  • Substrate Specificity: The choice of RNA substrates can influence the efficiency of the enzymatic reaction.
Mechanism of Action

Process and Data

The mechanism by which antimicrobial ribonucleases exert their effects involves several steps:

  1. Binding to Bacterial Membranes: These enzymes often interact with bacterial cell walls or membranes through electrostatic interactions due to their amphiphilic nature.
  2. Membrane Disruption: This interaction can lead to membrane permeabilization, allowing the ribonuclease to enter the cell.
  3. RNA Degradation: Once inside, the enzyme degrades RNA, leading to cell death.

Data indicate that specific structural features contribute significantly to these mechanisms, with certain residues being critical for binding and activity against both Gram-positive and Gram-negative bacteria.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies among different ribonucleases; typically ranges from 15 kDa to 30 kDa.
  • Isoelectric Point: Many antimicrobial ribonucleases have a high isoelectric point, facilitating interaction with negatively charged bacterial membranes.

Chemical Properties

  • Stability: These enzymes are generally stable under physiological conditions but may require specific buffers for optimal activity during purification.
  • Enzymatic Activity: The activity can be measured using assays that quantify RNA degradation products.

Relevant data suggest that modifications in structure can enhance stability and activity under varying conditions.

Applications

Scientific Uses

Antimicrobial ribonucleases have several applications in scientific research and medicine:

  • Therapeutics: Due to their potent antimicrobial properties, these enzymes are being explored as potential treatments for antibiotic-resistant infections.
  • Research Tools: They serve as valuable tools in molecular biology for studying RNA dynamics and degradation pathways.
  • Diagnostic Applications: Their presence in biological fluids can be indicative of certain pathological conditions, making them potential biomarkers for diseases such as inflammatory bowel disease.
Introduction to Antimicrobial Ribonucleases in Host Defense

Antimicrobial ribonucleases represent a critical component of vertebrate innate immunity, combining enzymatic RNA-degrading capabilities with direct microbicidal activities. These proteins belong to the RNase A superfamily, a group of secretory enzymes characterized by their ability to hydrolyze RNA substrates through a conserved catalytic mechanism. Unlike housekeeping ribonucleases involved in cellular RNA metabolism, antimicrobial ribonucleases have evolved specialized functions in pathogen neutralization and immune modulation. Their significance lies in their rapid response capability, broad-spectrum activity against diverse pathogens (including bacteria, viruses, and fungi), and strategic localization at epithelial barriers where microbial encounters are frequent. The dual functionality of many family members—combining ribonucleolytic activity with membrane-disrupting properties—provides a versatile defense mechanism that has been refined through millions of years of vertebrate evolution. This introduction explores their classification, evolutionary trajectory, and highlights key family members that exemplify their importance in innate immunity [1] [2] [10].

Definition and Classification Within the RNase A Superfamily

The RNase A superfamily comprises 13 human members (RNase 1-13) encoded by genes clustered on chromosome 14q11.2. These secretory proteins share a characteristic structural framework featuring 6-8 conserved cysteine residues forming disulfide bonds that stabilize their three-dimensional architecture, and a catalytic triad (two histidine residues and one lysine within the CKXXNTF motif) responsible for ribonucleolytic activity. Phylogenetic analysis reveals two distinct subgroups:

  • Canonical RNases (1-8): Enzymatically active proteins with varying ribonucleolytic efficiency. Their antimicrobial functions often diverge from their catalytic activity.
  • Non-canonical RNases (9-13): Lack catalytic activity due to mutations in the active site but retain antimicrobial properties through alternative mechanisms [1] [2] [10].

The superfamily exhibits significant sequence diversity (20-70% identity between members) outside the catalytic motif and conserved cysteines. This diversity likely underpins their functional specialization. A key biochemical characteristic of the antimicrobial members (notably RNase 3/ECP, RNase 6, and RNase 7) is their pronounced cationic charge at physiological pH, mediated by numerous arginine and lysine residues. This positive charge facilitates interaction with negatively charged microbial membranes, a prerequisite for their antimicrobial action. Crucially, their antimicrobial activity often operates independently of ribonuclease function. Denaturation or catalytic site mutation frequently abolishes enzymatic activity but preserves, or sometimes even enhances, microbicidal potency, indicating that membrane disruption via cationic domains is a primary mechanism [1] [2] [3].

Table 1: Classification and Characteristics of Key Antimicrobial RNase A Superfamily Members [1] [2] [3]

RNaseAlternative NameCatalytic ActivityPrimary Cellular SourcesKey Antimicrobial Mechanism(s)
RNase 3Eosinophil Cationic Protein (ECP)Low (B1 site impaired)Eosinophils, NeutrophilsMembrane disruption (cationicity), Pore formation, Agglutination
RNase 6k6ModerateMonocytes, Macrophages, NeutrophilsMembrane disruption, Bacterial cell agglutination
RNase 7-HighKeratinocytes, Urothelial cells, Mesothelial cellsMembrane disruption (N-terminal domain), Ribonuclease activity?
RNase 1Pancreatic RNaseVery HighEndothelial cells, Pancreas, Various epitheliaExtracellular RNA (exRNA) scavenging (indirect antimicrobial via reducing inflammation)
RNase 2Eosinophil-Derived Neurotoxin (EDN)HighEosinophils, MacrophagesAntiviral (ribonuclease-dependent), Dendritic cell activation
RNase 5AngiogeninVery LowEndothelial cells, Epithelial cells, MacrophagestRNA cleavage (tiRNA generation - stress response), Potential membrane interaction?

Evolutionary Significance in Vertebrate Innate Immunity

The RNase A superfamily is uniquely vertebrate-specific, with no homologous proteins found in invertebrates. Phylogenetic evidence points to an RNase 5-like (angiogenin-like) protein as the evolutionary ancestor, originating before the divergence of tetrapods and fish. This ancestral gene underwent multiple rounds of gene duplication and rapid diversification, particularly during mammalian evolution, leading to the expansion of the family [1] [5] [8]. This rapid evolution is characteristic of gene families involved in host-pathogen interactions (similar to immunoglobulins and MHC molecules), strongly supporting a primary role in host defense [2] [3] [8].

Evolutionary pressure has driven functional specialization within the superfamily. While the catalytic site (B1) responsible for pyrimidine binding and the core enzymatic mechanism remains highly conserved, significant diversification occurred at the secondary substrate binding site (B2), which determines base preference (purine selectivity) adjacent to the cleavage site. Studies comparing RNases from fish to mammals reveal an evolutionary trend towards enhanced adenine versus guanine discrimination at the B2 site in higher vertebrates. This shift is mediated by changes in key residues within the B2 pocket (e.g., Asn in mammals vs. Glu/Asp/Arg in non-mammals) interacting specifically with N1/N6 adenine or N1/N2/O6 guanine groups [8]. These adaptations likely reflect selective pressure to recognize and cleave specific RNA targets within pathogens or host-derived immune RNAs (like exRNAs) more efficiently [1] [8].

Gene duplication events allowed certain lineages (eosinophil RNases, RNase 7/8, angiogenins) to acquire potent, often ribonucleolytic activity-independent, antimicrobial functions. For example, RNase 3 (ECP) in primates evolved exceptional cationic charge and membrane-damaging properties distinct from its paralog RNase 2 (EDN), which retained stronger ribonucleolytic activity important for its antiviral functions. This specialization highlights how duplication freed genes from conserved catalytic constraints, enabling novel defense mechanisms like direct microbial membrane disruption [3] [8].

Table 2: Evolutionary Adaptations in the RNase A Superfamily for Host Defense [1] [2] [3]

Evolutionary MechanismConsequence for Host DefenseExample
Gene DuplicationExpansion of the gene family; Functional diversificationDuplication leading to eosinophil RNases (RNase 2, 3) and epithelial RNases (RNase 7, 8)
Rapid Sequence DivergenceGeneration of novel antimicrobial peptides/proteins with distinct mechanisms; Evasion of pathogen resistanceHigh sequence divergence in RNase 3 (ECP) leading to enhanced cationicity and membrane disruption
B2 Site DiversificationAltered substrate specificity; Potential targeting of pathogen-specific RNA structuresShift from guanine to adenine preference in mammalian RNases via Asn residues
Tissue-Specific ExpressionStrategic localization at barrier sites and in immune cellsRNase 7 (skin, urinary tract), RNase 6 (phagocytes), RNase 3 (eosinophils)
Evolution of Ribonuclease-Independent MechanismsDirect microbicidal activity independent of catalytic function; Targeting of cell walls/membranesCationic N-terminal domains of RNase 3, 6, 7 forming pores in microbial membranes

Overview of Key Antimicrobial Ribonucleases (RNase 3, 6, 7)

Among the RNase A superfamily, several members stand out for their potent and broad-spectrum antimicrobial activity, functioning as crucial sentinels at barrier surfaces and within recruited immune cells:

  • RNase 3 (Eosinophil Cationic Protein - ECP): Primarily stored in and released from eosinophil granules. Characterized by an extremely high isoelectric point (pI >10.8), making it one of the most cationic human proteins. This property is central to its mechanism, enabling strong electrostatic binding to negatively charged microbial surfaces (e.g., LPS on Gram-negatives, LTA on Gram-positives). It exhibits potent, ribonuclease-independent bactericidal activity against both Gram-positive and Gram-negative bacteria. Its mechanisms include:
  • Membrane Disruption: Formation of oligomeric pores via its N-terminal region.
  • Agglutination: Clumping bacteria together, potentially enhancing phagocytosis.
  • Helminthotoxicity: Damage to parasitic worms.While its ribonucleolytic activity is very low due to impairments at the B1 site, its cationic toxicity is paramount. Clinically, RNase 3 levels in peritoneal fluid surge dramatically (55-fold increase) during peritonitis in peritoneal dialysis patients, serving as a highly sensitive biomarker (AUC=0.99) and implicating eosinophil activation/degranulation in this response [3] [10].
  • RNase 6 (k6): Expressed predominantly by phagocytes, including monocytes, macrophages, and neutrophils. It possesses moderate ribonucleolytic activity. Similar to RNase 3, it exerts significant antibacterial activity through cationic charge-mediated mechanisms, leading to membrane damage and bacterial cell agglutination. Its expression is often constitutive in immune cells patrolling tissues like the urinary tract and peritoneal cavity. Unlike RNase 3, its levels in peritoneal fluid do not significantly change during peritonitis episodes, suggesting a more constitutive role in baseline surveillance rather than acute inducible defense at this site [7] [10].

  • RNase 7: A cornerstone of epithelial innate defense, constitutively produced and secreted by keratinocytes (skin), urothelial cells (urinary tract), respiratory epithelial cells, and mesothelial cells (peritoneal cavity). It accumulates significantly on the skin surface. RNase 7 exhibits exceptionally high ribonucleolytic activity and potent, broad-spectrum antimicrobial activity against Gram-positive bacteria (notably Enterococcus faecium), Gram-negative bacteria, and fungi. Its N-terminal domain is crucial for membrane interaction and permeabilization. Expression is highly inducible at barrier surfaces by:

  • Microbial Products: Via EGFR-dependent pathways and TLR2 activation (e.g., by S. epidermidis, P. aeruginosa).
  • Pro-inflammatory Cytokines: IL-17A, IFN-γ (synergistically), and IL-1β via MAPK pathways.
  • Damage Signals: e.g., extracellular RNA (exRNA).During peritoneal dialysis-associated peritonitis, RNase 7 levels increase 3-fold on average, highlighting its responsive nature. Its constitutive presence and inducibility make it a critical first-line defender against microbial invasion at vulnerable epithelial interfaces [5] [10].

Table 3: Expression Patterns and Antimicrobial Spectrum of Key RNases [1] [3] [5]

FeatureRNase 3 (ECP)RNase 6RNase 7
Primary Tissue/Cell SourceEosinophil granules; NeutrophilsMonocytes/Macrophages; NeutrophilsKeratinocytes; Urothelium; Respiratory Epithelium; Mesothelium
Constitutive ExpressionLow (stored in granules)Moderate (phagocytes)High (epithelial surfaces, esp. skin)
Induction During InfectionVery High (e.g., 55-fold in peritonitis)Low/UnchangedHigh (e.g., 3-fold in peritonitis; skin infection)
Key InducersCytokines (e.g., C5a, PAF); PathogensMicrobial stimuli?Microbes (via EGFR/TLR); Cytokines (IL-17A, IFN-γ, IL-1β); UV-B
Antibacterial SpectrumBroad (Gram+, Gram-)Broad (Gram+, Gram-)Very Broad (Gram+, Gram-, esp. potent vs. E. faecium)
Antifungal ActivityYesYesYes
Antiviral ActivityLimited (e.g., HRSV)LimitedPotential (under investigation)
Primary Antimicrobial MechanismMembrane disruption, Pore formation, Agglutination (RNase-independent)Membrane disruption, Agglutination (RNase-independent)Membrane disruption (N-term), Ribonuclease activity?

Properties

Product Name

Antimicrobial ribonuclease

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